molecular formula C17H12 B11886444 1,1'-Spirobi(1H-indene) CAS No. 165-42-4

1,1'-Spirobi(1H-indene)

Cat. No.: B11886444
CAS No.: 165-42-4
M. Wt: 216.28 g/mol
InChI Key: HTJGPQTUUZKORI-UHFFFAOYSA-N
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Description

1,1’-Spirobi(1H-indene): is an organic compound with the molecular formula C₁₇H₁₂ . It is characterized by a spiro linkage between two indene units, resulting in a unique three-dimensional structure. This compound is known for its rigidity, stability, and ease of modification, making it a valuable building block in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Spirobi(1H-indene) can be synthesized through several methods. One common approach involves the reaction of indene with a suitable spiro-forming reagent under controlled conditions. For example, the reaction of indene with a dihalide in the presence of a strong base can yield 1,1’-Spirobi(1H-indene). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 1,1’-Spirobi(1H-indene) often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 1,1’-Spirobi(1H-indene) for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Spirobi(1H-indene) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indene-1,1’-dione, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

1,1’-Spirobi(1H-indene) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Spirobi(1H-indene) depends on its specific application. In catalytic processes, the compound’s unique spiro structure provides a rigid and stable framework that enhances catalytic activity and selectivity. In biological systems, its interactions with molecular targets and pathways are determined by the functional groups attached to the indene rings .

Comparison with Similar Compounds

Uniqueness: 1,1’-Spirobi(1H-indene) is unique due to its simple yet versatile structure, which allows for easy modification and functionalization. Its rigidity and stability make it an excellent candidate for applications requiring robust and durable materials .

Properties

CAS No.

165-42-4

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

IUPAC Name

1,1'-spirobi[indene]

InChI

InChI=1S/C17H12/c1-3-7-15-13(5-1)9-11-17(15)12-10-14-6-2-4-8-16(14)17/h1-12H

InChI Key

HTJGPQTUUZKORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC23C=CC4=CC=CC=C34

Origin of Product

United States

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